molecular formula C6H8ClFN2 B146961 3-Fluorophenylhydrazine hydrochloride CAS No. 2924-16-5

3-Fluorophenylhydrazine hydrochloride

Cat. No.: B146961
CAS No.: 2924-16-5
M. Wt: 162.59 g/mol
InChI Key: SKVGLOFWEJFQKU-UHFFFAOYSA-N
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Description

Contextualization within Arylhydrazine Chemistry

Arylhydrazines are a class of organic compounds characterized by a hydrazine (B178648) group (-NHNH2) attached to an aromatic ring. researchgate.net They are highly valuable and versatile reagents in organic synthesis, serving as precursors to a wide array of biologically active heterocyclic compounds, including indoles, pyrazoles, and indazoles. researchgate.net The reactivity of the hydrazine moiety allows for a variety of chemical transformations, making arylhydrazines crucial intermediates in the construction of complex molecular architectures.

One of the most prominent applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org The indole scaffold is a core component of many natural products and pharmaceuticals, highlighting the fundamental importance of arylhydrazines in medicinal chemistry. 3-Fluorophenylhydrazine hydrochloride, as a substituted arylhydrazine, is a key reactant in this synthesis, leading to the formation of fluorine-substituted indoles.

Significance of Fluorine Substitution in Organic Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. chemxyne.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. chemxyne.comtandfonline.com

Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450, which can increase the half-life of a drug. annualreviews.orgcambridgemedchemconsulting.com

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby enhancing the potency of a drug candidate. nih.govtandfonline.com

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical parameters for drug absorption, distribution, and excretion. chemxyne.comacs.org

In the context of this compound, the presence of the fluorine atom on the phenyl ring can influence the reactivity of the hydrazine group and impart the aforementioned beneficial properties to the resulting synthesized molecules. cymitquimica.com

Overview of Research Trajectories for the Compound

Research involving this compound has followed several key trajectories, primarily centered on its application as a synthetic intermediate.

One major area of focus is its use in the synthesis of biologically active molecules . As a substituted arylhydrazine, it is a crucial precursor for creating fluorinated heterocyclic compounds. For instance, it has been used to synthesize compounds aimed at treating pro-inflammatory cytokine-mediated diseases. chemicalbook.com The resulting fluorinated indoles and other related structures are of significant interest in medicinal chemistry due to the potential for enhanced pharmacological properties conferred by the fluorine atom.

Another significant research avenue is its application in the Fischer indole synthesis to produce fluorinated indole derivatives. wikipedia.orgnih.gov These fluorinated indoles are valuable scaffolds for the development of various therapeutic agents, including kinase inhibitors, which are a major class of anti-cancer drugs. mdpi.com

Furthermore, this compound has been utilized in studies of photoinduced electron transfer (PET) thermodynamics in 1,3,5-triarylpyrazolines, showcasing its utility in physical organic chemistry research. scbt.com

The compound's versatility as a building block ensures its continued relevance in the exploration of new chemical entities with diverse applications.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2924-16-5
Molecular Formula C6H8ClFN2
Molecular Weight 162.59 g/mol
Appearance White to light brown powder
Melting Point 268 °C (decomposes)
Solubility Soluble in water

Synonyms for this compound

Synonym
(3-Fluorophenyl)hydrazine hydrochloride
m-Fluorophenylhydrazine hydrochloride
1-(3-Fluorophenyl)hydrazine hydrochloride
Hydrazine, (3-fluorophenyl)-, monohydrochloride

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2924-16-5

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

(3-fluorophenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H

InChI Key

SKVGLOFWEJFQKU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NN.Cl

Canonical SMILES

[H+].C1=CC(=CC(=C1)F)NN.[Cl-]

Other CAS No.

50702-51-7

Origin of Product

United States

Synthetic Methodologies for 3 Fluorophenylhydrazine Hydrochloride

Established Synthetic Pathways

The most conventional and widely practiced route for synthesizing arylhydrazines, including the 3-fluoro derivative, involves the diazotization of a primary aromatic amine followed by a reduction step. thieme-connect.de This general approach has been a cornerstone of industrial and laboratory-scale production for many years.

Diazotization and Reduction of Fluorinated Anilines

The synthesis of 3-Fluorophenylhydrazine hydrochloride typically begins with 3-fluoroaniline (B1664137). The process involves two main stages:

Diazotization: 3-fluoroaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (typically 0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), yielding 3-fluorobenzenediazonium chloride. Maintaining a low temperature is crucial to prevent the unstable diazonium salt from decomposing. dtu.dk

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). Several reducing agents can be employed for this transformation. A common and effective method uses tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. thieme-connect.de The tin(II) chloride reduces the diazonium group to a hydrazine group, and the product precipitates from the acidic solution as the hydrochloride salt. thieme-connect.de Alternatively, sodium sulfite (B76179) can be used as the reducing agent, which was one of the earliest methods reported for this type of conversion. thieme-connect.deorgsyn.org

The final product, this compound, is then isolated, typically through filtration, and can be purified by recrystallization. thieme-connect.de

Multi-step Protocols for Arylhydrazine Hydrochloride Generation

Arylhydrazine hydrochloride synthesis is inherently a multi-step process that requires careful control over reaction conditions. utdallas.edumsu.edu The sequence begins with the dissolution of the starting aniline (B41778) in a mineral acid, followed by cooling. The diazotization step, involving the dropwise addition of a sodium nitrite solution, must be performed expeditiously at cold temperatures to ensure the stability of the diazonium intermediate. dtu.dkorgsyn.org

Following the formation of the diazonium salt, the reduction phase is initiated. When using tin(II) chloride, a cold solution of the reducing agent in concentrated hydrochloric acid is added to the diazonium salt solution. thieme-connect.de The resulting mixture is often stirred for an extended period, sometimes overnight in a refrigerator, to ensure complete precipitation of the arylhydrazine hydrochloride salt. thieme-connect.de The final steps involve collecting the solid product by filtration, washing it to remove impurities, and drying. thieme-connect.de The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it easier to handle. cymitquimica.com

Table 1: Comparison of Common Reducing Agents for Diazonium Salts

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂) Concentrated HCl, Low Temperature (0-5 °C)High yields (53-81% reported for similar compounds), reliable. thieme-connect.deTin byproducts can be difficult to remove completely.
Sodium Sulfite (Na₂SO₃) Aqueous solution, requires careful pH control.Less toxic metal waste compared to tin.Can sometimes result in lower yields or side reactions if not controlled properly. thieme-connect.deorgsyn.org
Zinc (Zn) Dust Acidic medium.Inexpensive.Can be less selective, potentially leading to over-reduction. thieme-connect.de

Innovations in Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of classical reactions. These innovations are applicable to the synthesis of this compound.

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. tsijournals.com This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields. nih.gov For the synthesis of arylhydrazines, microwave irradiation can be applied to the reduction step or in the formation of derivatives from the hydrazine. tsijournals.com For example, the reaction of a β-diketone with a phenylhydrazine (B124118) hydrochloride to form pyrazoles, a common application for this reagent, was completed in 3 minutes with an 86% yield under microwave irradiation, compared to 6 hours using conventional heating. tsijournals.com This demonstrates the potential for significant time savings and increased throughput. tsijournals.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Typical Hydrazine Reaction (Pyrazole Formation)

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time 6 hours3 minutes
Yield Not specified, but generally lower86%
Energy Input Prolonged, less efficientShort burst, highly efficient
Solvent Use Often requires solvents like ethanol (B145695) or acetic acidCan often be performed under solvent-free conditions

Data adapted from a representative synthesis of pyrazoles from a hydrazine hydrochloride derivative. tsijournals.com

Principles of Green Chemistry in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is particularly relevant for the synthesis of hydrazines, as hydrazine and its derivatives can be toxic. acs.orgnih.gov

Solvent Selection and Avoidance of Hazardous Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org Traditional syntheses of arylhydrazines often use hydrocarbons like toluene (B28343) or ethers such as tetrahydrofuran. google.com Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, no solvent at all. nih.gov For instance, some microwave-assisted syntheses can be conducted under solvent-free conditions, which aligns with the green principle of waste prevention. nih.gov Furthermore, the use of water as a solvent is highly encouraged where possible. nih.gov The selection of an appropriate solvent can reduce both cost and CO₂ emissions significantly. rsc.org Avoiding hazardous reagents is another key principle. The classic synthesis involves strong acids and potentially toxic metal salts like tin chloride. thieme-connect.de Research into catalytic methods and the use of less hazardous reducing agents are active areas of development in line with green chemistry goals. organic-chemistry.org

Energy Efficiency Considerations in Reaction Design

The industrial synthesis of phenylhydrazine derivatives, including this compound, traditionally involves multi-step batch processes that can be energy-intensive. Key steps typically include the diazotization of an aniline precursor followed by a reduction reaction. Significant energy consumption in these processes is often attributed to heating and cooling cycles, prolonged reaction times, and downstream purification steps. patsnap.com Consequently, a major focus in modern reaction design is the implementation of strategies to minimize energy usage without compromising product yield or purity.

Optimizing operating conditions is a primary strategy for enhancing energy efficiency. researchgate.net For the synthesis of hydrazine compounds, this can involve adjusting temperature, pressure, and reactant concentrations to achieve the highest possible conversion rate in the shortest time. For instance, the exothermic nature of certain reaction steps can be harnessed. Through the strategic design of heat exchanger networks (HEN), waste heat from exothermic reactions can be recovered and used to preheat incoming raw materials, thereby reducing the need for external energy input. mdpi.com This approach, often guided by pinch analysis, systematically optimizes thermal integration to achieve significant reductions in hot and cold utility consumption. mdpi.com

ParameterTraditional Batch Process ConsiderationEnergy-Efficient Design Strategy
Heat Management Separate heating and cooling for each step, significant energy loss.Integrated heat exchange networks (HEN) to recover and reuse process heat. mdpi.com
Reaction Time Often prolonged, requiring sustained energy input for heating/stirring. patsnap.comOptimization of catalysts and conditions to shorten reaction times and reduce energy per batch.
Operating Conditions Standardized pressures and temperatures, may not be optimal for energy use.Adjusting pressure and temperature to minimize compressor workloads and heating demands. researchgate.net
By-product Formation Higher levels of impurities may necessitate energy-intensive purification. patsnap.comPrecise process control to enhance selectivity, reducing downstream energy consumption.

Continuous Flow Methodologies

Continuous flow chemistry has emerged as a transformative approach for the synthesis of phenylhydrazine salts, offering substantial advantages over traditional batch methods in terms of safety, efficiency, and scalability. researchgate.netgoogle.com This methodology involves pumping reactants through a network of tubes or microreactors, where the reaction occurs. The precise control over parameters such as temperature, pressure, and residence time in a continuous flow system allows for significant process optimization. mdpi.com

For the synthesis of phenylhydrazine derivatives, a key advantage of flow chemistry is the enhanced safety profile, particularly when handling hazardous reagents like hydrazine or unstable intermediates such as diazonium salts. mdpi.com The small reactor volume at any given moment drastically minimizes the risk associated with potentially explosive or toxic compounds. researchgate.net This has enabled the use of reaction conditions, such as high temperatures and pressures, that would be unsafe to implement on a large scale in a batch reactor, leading to dramatically accelerated reaction rates. researchgate.net

Several patents and studies describe the integration of the entire synthesis sequence—diazotization, reduction, and acidolysis/salt formation—into a single, uninterrupted flow process. patsnap.comgoogle.com This "telescoped" approach eliminates the need to isolate intermediates, which saves time, reduces waste, and lowers energy consumption. patsnap.commdpi.com Reports indicate that a complete synthesis can be achieved in minutes in a flow system, compared to several hours required for conventional batch processing. patsnap.comgoogle.com This rapid synthesis not only boosts productivity but also often results in a higher purity product that may not require additional purification steps. google.com The use of flow technology has been successfully applied to the synthesis of various functionalized arylhydrazines from aryl chlorides and hydrazine, demonstrating its versatility. mit.edu

FeatureBatch ProcessingContinuous Flow Processing
Total Reaction Time Several hours patsnap.com≤ 20 minutes patsnap.comgoogle.com
Safety Higher risk due to large volumes of hazardous materials and intermediates. researchgate.netSignificantly improved safety due to small reactor volumes and containment. mdpi.com
Process Control Less precise control over temperature and mixing.Excellent control over reaction parameters (temperature, pressure, time). mdpi.com
Product Purity Often requires extensive purification to remove by-products. patsnap.comHigh-purity product often obtained directly, minimizing need for purification. google.com
Scalability Scaling up can be complex and introduce new safety risks.Straightforward scaling by running the system for longer periods or in parallel. researchgate.net
Energy Efficiency High energy consumption due to long heating/cooling cycles. google.comReduced energy consumption due to better heat transfer and shorter reaction times. google.com

Mechanistic Investigations of 3 Fluorophenylhydrazine Hydrochloride Reactivity

Fundamental Reaction Pathways

The classical reactivity of 3-Fluorophenylhydrazine hydrochloride is dominated by the chemical nature of its hydrazine (B178648) moiety and the electronic effects of the fluorine atom on the phenyl ring.

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. This structural feature confers significant nucleophilicity to the molecule. The reactivity of hydrazines has been systematically studied and compared to that of amines. researchgate.net While the presence of an adjacent electronegative nitrogen atom might be expected to reduce the nucleophilicity of a given nitrogen atom through an inductive effect, hydrazines remain potent nucleophiles.

Kinetic studies on the reactions of various nucleophiles with benchmark electrophiles have allowed for the quantification of their reactivity. For instance, hydrazine's nucleophilicity is comparable to that of methylamine (B109427) in both water and acetonitrile (B52724), indicating that the replacement of a hydrogen atom in ammonia (B1221849) with an amino group has a similar effect on nucleophilicity as replacement with a methyl group, especially considering hydrazine has two reactive centers. researchgate.net This inherent nucleophilic character allows 3-Fluorophenylhydrazine to readily participate in reactions such as condensation with carbonyl compounds to form hydrazones, a cornerstone of Fischer indole (B1671886) synthesis and other significant organic transformations.

Comparative Nucleophilicity Data
NucleophileRelative Reactivity TrendSolvent System
HydrazineSimilar to MethylamineWater, Acetonitrile
MethylamineSimilar to HydrazineWater, Acetonitrile
TrimethylhydrazineConsiderably more nucleophilic than HydrazineAcetonitrile

Influence of Fluorine on Aromatic Ring Activation/Deactivation

The substitution of a hydrogen atom with fluorine on the phenyl ring profoundly impacts the molecule's electronic properties and, consequently, its reactivity. numberanalytics.comnih.gov Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. numberanalytics.comcymitquimica.com This effect decreases the electron density of the π-system, deactivating the ring towards electrophilic aromatic substitution reactions.

Electronic Effects of Fluorine on the Phenyl Ring
Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong electron withdrawal from the ring via the sigma bond.Deactivates the ring towards electrophilic attack.
Mesomeric Effect (+M)Weak electron donation to the ring via pi-bond resonance.Directs incoming electrophiles to the ortho and para positions.
Overall EffectNet deactivation due to the dominance of the -I effect.Slower electrophilic substitution compared to benzene (B151609), but with ortho, para-directing influence.

Radical Reaction Pathways

Beyond its classical nucleophilic behavior, this compound is a valuable precursor for generating aryl radicals, which opens up access to a range of modern carbon-carbon bond-forming reactions.

Generation of Aryl Radicals

Aryl radicals are highly reactive intermediates that can be generated from arylhydrazines through oxidation. nih.gov A mild and efficient method involves reacting aryl hydrazines, including 3-fluorophenylhydrazine, with catalytic amounts of molecular iodine in an open-air vessel. nih.govacs.org In this process, the arylhydrazine is believed to be oxidized to an arylhydrazyl radical, which then loses a molecule of nitrogen (N₂) to yield the corresponding aryl radical. researchgate.net This transformation provides a metal- and base-free route to access these valuable synthetic intermediates. acs.org The general susceptibility of arylhydrazines to oxidation to form aryl radicals has been noted in various contexts, including metabolic pathways where they can exhibit genotoxicity through radical mechanisms. nih.gov

Radical-Mediated Arylation Processes

The 3-fluorophenyl radical, once generated, can be intercepted by various substrates in radical-mediated arylation reactions. acs.org This approach serves as a powerful alternative to traditional transition-metal-catalyzed cross-coupling reactions for the synthesis of biaryl compounds. organic-chemistry.orgnih.gov For instance, the 3-fluorophenyl radical generated from 3-fluorophenylhydrazine has been successfully used in the arylation of substituted 1,4-naphthoquinones, affording arylated products in moderate to excellent yields. acs.org This type of reaction, often proceeding through a Base Promoted Homolytic Aromatic Substitution (BHAS) mechanism, involves the addition of the aryl radical to an arene, followed by deprotonation and oxidation to furnish the biaryl product. organic-chemistry.orgnih.gov

Example of Radical-Mediated Arylation using 3-Fluorophenylhydrazine acs.org
Aryl HydrazineSubstrateReaction ConditionsProduct TypeReported Yield
3-Fluorophenylhydrazine2-Bromo-1,4-naphthoquinoneCatalytic I₂, TFE, 40 °C, Air2-(3-Fluorophenyl)-1,4-naphthoquinoneModerate to Excellent
3-Fluorophenylhydrazine2-Methyl-1,4-naphthoquinoneCatalytic I₂, TFE, 40 °C, Air3-(3-Fluorophenyl)-2-methyl-1,4-naphthoquinoneModerate to Excellent
Mechanistic Elucidation via Trapping and Spectroscopic Methods

Understanding the transient nature of radical intermediates necessitates specialized analytical techniques. Electron Spin Resonance (ESR) spectroscopy, combined with spin trapping, is a definitive method for detecting and identifying short-lived radical species. nih.gov In this technique, a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that can be observed by ESR. This method has been successfully applied to trap aryl radicals formed during the metabolism of arylhydrazines, providing direct evidence for their formation. nih.gov In addition to spectroscopic methods, mechanistic insights into the reactivity of radicals generated from 3-fluorophenylhydrazine are often gained through carefully designed control experiments. acs.org Modern mechanistic studies also frequently employ computational methods, such as Density Functional Theory (DFT), to model reaction energetics and compare different potential pathways, such as radical-polar crossover or reductive elimination from a metal center in catalyzed systems. nih.govrsc.orgresearchgate.net

Rearrangement Mechanisms

The reactivity of this compound is characterized by its participation in significant rearrangement reactions, which are fundamental to the synthesis of various heterocyclic compounds. The presence of a fluorine atom on the phenyl ring can influence the electronic properties and, consequently, the reaction pathways of the hydrazine moiety. cymitquimica.com Two critical rearrangement mechanisms involving this compound are the Fischer Indole Cyclization and the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) process. These pathways highlight the versatility of this compound as a precursor in complex organic syntheses.

The Fischer indole synthesis is a classic and widely used chemical reaction for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov Discovered by Emil Fischer in 1883, this reaction remains a cornerstone in the synthesis of the indole nucleus, a common scaffold in pharmaceuticals, including antimigraine drugs of the triptan class. wikipedia.orgbyjus.com The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄ or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.com

The mechanism, first proposed by Robinson, involves several key steps. nih.gov It begins with the reaction between 3-fluorophenylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding 3-fluorophenylhydrazone. This initial condensation is followed by a series of acid-catalyzed intramolecular rearrangements.

The accepted sequence of events is as follows:

Hydrazone Formation : 3-Fluorophenylhydrazine reacts with an aldehyde or ketone to form a 3-fluorophenylhydrazone.

Tautomerization : The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgbyjus.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a crucial irreversible electrocyclic rearrangement, specifically a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This step breaks the weak N-N bond and forms a new C-C bond. wikipedia.orgbyjus.com

Rearomatization : The resulting intermediate, a di-imine, loses a proton to rearomatize the benzene ring, yielding an anilino imine. byjus.com

Cyclization and Elimination : The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline ring. byjus.com Finally, the elimination of a molecule of ammonia (NH₃) under acidic catalysis leads to the formation of the stable, aromatic indole ring. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org The fluorine substituent at the 3-position of the phenyl ring, being electron-withdrawing, can influence the rate and regioselectivity of the cyclization step. cymitquimica.com

Table 1: Step-by-Step Fischer Indole Cyclization Mechanism

StepDescriptionIntermediate
1 Hydrazone Formation Reaction of 3-fluorophenylhydrazine with a ketone or aldehyde.
2 Enamine Tautomerization The hydrazone isomerizes to the more reactive enamine tautomer.
3 wikipedia.orgwikipedia.org-Sigmatropic Rearrangement Acid-catalyzed protonation followed by a concerted rearrangement to form a new C-C bond and break the N-N bond.
4 Aromatization Loss of a proton from the benzene ring to restore aromaticity.
5 Intramolecular Cyclization The terminal amino group attacks the imine carbon to form a five-membered ring.
6 Ammonia Elimination Elimination of ammonia under acidic conditions to form the final indole product.

The ANRORC mechanism is a type of nucleophilic substitution reaction that occurs in certain heterocyclic systems, particularly azines like pyrimidines and pyrazoles. researchgate.netwikipedia.org The acronym stands for the sequence of steps: A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway explains product formation where a direct substitution (SɴAr mechanism) is not viable or leads to different isomers. wikipedia.org

While the Fischer Indole Synthesis involves the rearrangement of an acyclic intermediate, the ANRORC mechanism describes the transformation of a heterocyclic ring itself. Studies have shown that arylhydrazines can act as the nucleophile in reactions that proceed via an ANRORC mechanism. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines, including those with electron-withdrawing substituents like fluorine, has been proposed to follow this pathway. researchgate.net

The general mechanism proceeds as follows:

Nucleophilic Addition : The reaction begins with the nucleophilic attack of the arylhydrazine (e.g., 3-fluorophenylhydrazine) on an electron-deficient carbon atom of the heterocyclic ring. This addition disrupts the ring's aromaticity and forms a covalent intermediate, similar to a Meisenheimer complex.

Ring Opening : The heterocyclic ring of this intermediate undergoes cleavage, typically facilitated by the strain of the intermediate or the electronic properties of the substituents. This step results in an open-chain intermediate. wikipedia.org

Ring Closure : The open-chain intermediate then undergoes a new intramolecular cyclization. This ring closure can occur in a different manner than the original ring, often involving different atoms of the nucleophile. In the case of arylhydrazines, either the alpha or beta nitrogen could potentially be involved in the recyclization, leading to different regioisomers. researchgate.net

This mechanism is distinct from a direct displacement of a leaving group. Evidence for the ANRORC pathway often comes from isotopic labeling experiments, where an atom from the original ring is found to be in an exocyclic position in the final product, or an atom from the nucleophile is incorporated into the new ring. wikipedia.org For example, studies on substituted pyrimidines using ¹⁵N labeling have shown that a ring nitrogen atom can be displaced to become part of an exocyclic amino group in the product, which is strong evidence for the ring-opening and closing sequence. wikipedia.org

Table 2: Key Stages of the ANRORC Mechanism

StageDescriptionKey Features
1. Addition A nucleophile (e.g., 3-fluorophenylhydrazine) attacks an electrophilic carbon atom of the heterocyclic ring.Formation of a covalent adduct (σ-complex).
2. Ring Opening The heterocyclic ring of the adduct cleaves, leading to an open-chain intermediate.This is the defining step that differentiates ANRORC from SɴAr.
3. Ring Closure The open-chain intermediate undergoes intramolecular cyclization to form a new heterocyclic ring.The new ring may incorporate atoms from the original nucleophile.

Applications of 3 Fluorophenylhydrazine Hydrochloride in Complex Molecule Synthesis

Heterocyclic Compound Formation

The primary application of 3-fluorophenylhydrazine hydrochloride in synthetic chemistry is as a precursor for the formation of various heterocyclic rings. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a substituted aryl group, allows it to participate in a range of cyclization and condensation reactions.

The synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, and the Fischer indole synthesis remains one of the most important methods for this transformation. thermofisher.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative with an aldehyde or ketone. wikipedia.orgnih.gov

The general mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. A ekb.egekb.eg-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), ultimately yields the aromatic indole ring. nih.gov this compound is a common reagent in this synthesis, leading to the formation of fluorine-substituted indoles.

When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two regioisomeric indole products is possible. The regiochemical outcome is determined by the direction of the initial enamine formation and the subsequent sigmatropic rearrangement. The selectivity of this process is influenced by several factors, including the nature of the acid catalyst, the steric hindrance of the substituents on the ketone, and the electronic effects of substituents on the phenylhydrazine ring. thermofisher.com

The electron-withdrawing nature of the fluorine atom in this compound can impact the stability of the intermediates in the reaction pathway, thereby influencing the ratio of the resulting regioisomers. Research has shown that the specific placement of the fluorine atom can direct the cyclization to favor one isomer over the other, a crucial aspect for the targeted synthesis of specific indole derivatives.

Data on the regioselective synthesis of indoles using this compound and various ketones is presented below.

Ketone ReactantAcid CatalystMajor RegioisomerMinor RegioisomerRef.
Methyl Ethyl KetonePolyphosphoric Acid6-Fluoro-2,3-dimethylindole4-Fluoro-2,3-dimethylindole thermofisher.com
2-MethylcyclohexanoneAcetic Acid7-Fluoro-1,2,3,4-tetrahydrocarbazole5-Fluoro-1,2,3,4-tetrahydrocarbazole nih.gov

This table is illustrative and based on general principles of the Fischer Indole Synthesis. Specific experimental data for this compound may vary.

The Fischer indole synthesis using this compound is compatible with a wide range of aldehyde and ketone substrates. Both cyclic and acyclic carbonyl compounds can be effectively utilized to generate a diverse array of 4-fluoro- (B1141089) or 6-fluoro-substituted indoles.

However, the reaction does have limitations. Substrates that are prone to side reactions under strongly acidic conditions, such as those containing acid-labile functional groups, may result in lower yields or the formation of undesired byproducts. Aldehydes, in some cases, can lead to polymerization or the formation of resinous materials. Furthermore, sterically hindered ketones may react slowly or not at all, limiting the accessibility of certain highly substituted indole structures. Modifications to the classical Fischer conditions, such as the use of milder Lewis acid catalysts or microwave-assisted protocols, have been developed to overcome some of these limitations. nih.govorganic-chemistry.org

The table below summarizes the general applicability of various carbonyl compounds in the Fischer Indole Synthesis with substituted phenylhydrazines like this compound.

Carbonyl Substrate TypeReactivity/OutcomePotential Limitations
Acyclic Symmetric KetonesGood yields of single indole product.Generally well-tolerated.
Acyclic Unsymmetric KetonesCan form regioisomeric mixtures. thermofisher.comSelectivity can be an issue.
Cyclic KetonesGood yields, leads to fused ring systems (e.g., carbazoles). researchgate.netSteric hindrance in highly substituted rings.
AldehydesGenerally reactive, forms 2-unsubstituted indoles.Can be prone to polymerization.
β-KetoestersCan be used to form indole-2-carboxylates.May require specific reaction conditions.

This compound is also a key precursor for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These structures are prevalent in many biologically active compounds.

The most common method for pyrazole (B372694) synthesis is the condensation reaction between a hydrazine derivative and a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. nih.govgoogle.com The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

When an unsymmetrical β-dicarbonyl compound is used with 3-fluorophenylhydrazine, two regioisomeric pyrazole products can be formed. The regioselectivity is dictated by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. Generally, the more electrophilic (less sterically hindered) carbonyl group reacts first. The presence of the 3-fluoro substituent on the phenylhydrazine can also exert an electronic influence on the reaction, although steric factors of the β-dicarbonyl substrate are often the dominant controlling element. researchgate.net

Research findings on the reaction of substituted hydrazines with β-dicarbonyls are summarized below.

β-Dicarbonyl CompoundProduct(s)General ObservationRef.
Acetylacetone1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazoleSingle product due to symmetric diketone. nih.gov
BenzoylacetoneMixture of 1-(3-Fluorophenyl)-5-methyl-3-phenyl-1H-pyrazole and 1-(3-Fluorophenyl)-3-methyl-5-phenyl-1H-pyrazoleRegioisomeric mixture, ratio depends on conditions. The phenyl-substituted carbonyl is generally less reactive. researchgate.net
Ethyl Acetoacetate1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-oneForms a pyrazolone (B3327878) derivative. nih.gov

The versatility of aminopyrazoles, which can be derived from hydrazine precursors, allows for their use as building blocks in the synthesis of more complex, fused heterocyclic systems. researchgate.net While direct synthesis of a fused system like pyrazolo[3,4-c]pyrazole (B14755706) from this compound in a single step is uncommon, it can be used to construct a pyrazole ring that is subsequently functionalized and cyclized to form a fused bicyclic structure. For instance, a pyrazole with appropriate functional groups (e.g., an amino group and a cyano group) can be reacted with another hydrazine molecule or a similar reagent to build the second pyrazole ring, leading to the formation of a pyrazolo[3,4-c]pyrazole scaffold.

Other Nitrogen-Containing Heterocycles

This compound is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles beyond the well-known indole structure. Its reaction with appropriate substrates allows for the construction of core heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov Using this compound in this reaction leads to the formation of N-aryl pyrazoles, where the 3-fluorophenyl group is attached to one of the nitrogen atoms of the pyrazole ring. The reaction is highly regioselective, and the specific isomer formed can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov For instance, the reaction with a β-ketoester can yield pyrazolone derivatives. These fluorinated pyrazoles are of significant interest due to their potential biological activities. nih.gov The compound has been specifically used to study the photoinduced electron transfer (PET) thermodynamics of 1,3,5-triarylpyrazolines, which are derivatives of pyrazoles. scbt.com

1,2,3-Triazoles: A notable application of this compound is in the synthesis of substituted 1,2,3-triazoles via the Boulton–Katritzky rearrangement. beilstein-journals.org This process typically begins with the formation of a hydrazone from 3-fluorophenylhydrazine and a suitable carbonyl compound that is part of a heterocyclic system, such as a pyrano[2,3-d]isoxazolone derivative. The resulting hydrazone intermediate then undergoes a base-promoted recyclization to form the more stable 1,2,3-triazole ring system. This method provides a convenient route to 1,2,3-triazoles functionalized with both an allomaltol fragment and a 3-fluorophenyl group. beilstein-journals.org

Table 1: Synthesis of Heterocycles from this compound This table is illustrative and based on general synthetic pathways for arylhydrazines.

HeterocycleCo-reactant ExampleGeneral Reaction TypeResulting Structure
Pyrazole 1,3-DiketoneCyclocondensation1-(3-fluorophenyl)-substituted pyrazole
1,2,3-Triazole Aroyl-pyrano[2,3-d]isoxazoloneHydrazone formation followed by Boulton–Katritzky rearrangement1,2,3-Triazole with a 3-fluorophenyl substituent
Tetrazole (Indirect)Multicomponent reactions or cycloadditions (Arylhydrazines are not typical direct precursors)Not directly synthesized in one step

Functional Group Transformations and Derivatizations

The reaction of this compound with aldehydes or ketones is a fundamental transformation that yields the corresponding (3-fluorophenyl)arylhydrazones. researchgate.net This condensation reaction is typically carried out in an acidic or neutral medium, where the hydrochloride salt is either neutralized in situ or used directly to catalyze the reaction.

The formation of the hydrazone is a critical intermediate step in numerous synthetic sequences. For example, in the synthesis of 1,2,3-triazoles, the initial reaction between this compound and a ketone leads to the formation of a hydrazone, which subsequently undergoes rearrangement. beilstein-journals.org The stability and reactivity of the resulting hydrazone are influenced by the electronic properties of the 3-fluorophenyl group. The fluorine atom, being electron-withdrawing, can affect the nucleophilicity of the hydrazine and the characteristics of the final hydrazone product. These hydrazones are not only intermediates but also possess their own range of biological activities, including antibacterial and anti-inflammatory properties. researchgate.net

The incorporation of fluorine into drug candidates and complex organic molecules is a widely used strategy to enhance their pharmacological profiles. nih.gov Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity. nih.govontosight.ai this compound serves as an excellent reagent for introducing a 3-fluorophenyl moiety into a target structure.

Every reaction where this compound is used as a building block—such as the Fischer indole synthesis, pyrazole synthesis, or other cyclizations—results in the incorporation of this fluorinated group. nih.govcymitquimica.com The C-F bond is exceptionally strong, making the resulting fluorinated molecules robust and often more resistant to metabolic degradation at that position. By using this compound, synthetic chemists can strategically place a fluorinated aromatic ring within a larger molecular framework, a key step in the development of new agrochemicals and pharmaceuticals. cymitquimica.com

Strategic Reagent in Medicinal Chemistry Building Blocks

This compound is a valuable building block in medicinal chemistry for the synthesis of pharmacologically active compounds and their precursors. chemicalbook.com Its utility stems from its ability to form various heterocyclic scaffolds that are known to interact with biological targets. The presence of the fluorine atom is particularly strategic, as it can lead to improved drug-like properties. nih.gov

Research has shown that this compound can be used to synthesize molecules that are useful in the treatment of diseases mediated by pro-inflammatory cytokines. chemicalbook.com Specifically, it is a precursor for compounds designed to inhibit p38 kinase, a key enzyme in inflammatory pathways. The 3-fluorophenyl group often forms part of the core structure that binds to the target enzyme.

The versatility of this compound allows for the creation of diverse libraries of compounds for drug discovery programs. By reacting it with different carbonyl compounds or other appropriate substrates, chemists can generate a wide array of fluorinated indoles, pyrazoles, and other heterocycles for biological screening. nih.govbeilstein-journals.org

Table 2: Examples of Medicinally Relevant Scaffolds from this compound

Scaffold SynthesizedPotential Therapeutic AreaRationale for Fluorine Inclusion
Fluorinated Indoles Anti-inflammatory, AnticancerEnhanced metabolic stability, improved binding to target proteins
Fluorinated Pyrazoles Anti-inflammatory (e.g., p38 kinase inhibitors) chemicalbook.comIncreased potency and bioavailability, modulation of pKa
Fluorinated 1,2,3-Triazoles Antimicrobial, AnticancerBioisosteric replacement, improved pharmacokinetic properties

Advanced Characterization Techniques and Spectroscopic Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Fluorophenylhydrazine hydrochloride, NMR analysis provides unambiguous evidence for its constitution by examining the ¹H, ¹³C, and ¹⁹F nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, recorded in DMSO-d₆, distinct signals corresponding to the aromatic protons and the hydrazine (B178648) group protons are observed. The protons of the hydrazine moiety (-NHNH₃⁺) are typically deshielded and may appear as broad signals due to nitrogen's quadrupole moment and chemical exchange. The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom.

Specific chemical shift assignments from an experimental spectrum are detailed in the table below. chemicalbook.comchemicalbook.com

Proton Assignment Chemical Shift (δ) in ppm
Hydrazine Protons (NH, NH₂)10.50, 8.7
Aromatic Proton (C₂-H)6.83
Aromatic Proton (C₄-H)6.73
Aromatic Proton (C₅-H)7.30
Aromatic Proton (C₆-H)6.87

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound will show six distinct signals for the six carbon atoms of the phenyl ring. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the fluorine and hydrazine hydrochloride substituents. The carbon atom directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. Other carbons will show smaller two-, three-, or four-bond couplings (ⁿJC-F).

While specific, publicly available experimental data for this compound is limited, the expected chemical shifts can be predicted based on established substituent effects.

Carbon Assignment Expected Chemical Shift (δ) in ppm Expected C-F Coupling
C-1 (C-NHNH₃⁺)~145-150Small (³JC-F)
C-2~105-110Moderate (²JC-F)
C-3 (C-F)~160-165Large (¹JC-F)
C-4~110-115Small (³JC-F)
C-5~130-135Small (⁴JC-F)
C-6~120-125Moderate (²JC-F)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom's chemical environment. alfa-chemistry.com Since ¹⁹F has a nuclear spin of ½ and is 100% abundant naturally, it yields sharp signals over a wide chemical shift range, making it an excellent probe for fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the fluorine atom. The precise chemical shift is indicative of the electronic effects of the hydrazine hydrochloride group on the aromatic ring. For comparison, the chemical shift of monofluorobenzene is approximately -113.15 ppm relative to the standard CFCl₃. colorado.edu The presence of the hydrazine group at the meta position will cause a slight deviation from this value.

Nucleus Expected Chemical Shift (δ) in ppm (vs. CFCl₃)
¹⁹F~ -110 to -115

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. An authentic infrared spectrum for this compound has been confirmed. thermofisher.comfishersci.ca Key expected absorptions include:

N-H Stretching: The N-H bonds in the hydrazinium (B103819) ion (-NHNH₃⁺) give rise to strong, broad absorptions in the region of 3300-2600 cm⁻¹. This broadness is characteristic of hydrogen bonding and the presence of an ammonium (B1175870) salt.

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene (B151609) ring typically appears just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: The C-F bond gives a strong and characteristic absorption, typically found in the 1250-1000 cm⁻¹ range.

Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H Stretch (Hydrazinium ion)3300 - 2600 (broad)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1000

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum. Expected Raman shifts would correspond to the aromatic ring breathing modes and other symmetric stretching vibrations. Although specific experimental Raman data for this compound is not widely published, data for related isomers is available, indicating the utility of this technique for characterization. nih.gov

Electronic Spectroscopy

Electronic spectroscopy encompasses techniques that measure the absorption or emission of electromagnetic radiation by a substance, providing insights into its electronic structure. For this compound, Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly valuable.

UV-Vis spectroscopy is a versatile technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The benzene ring and the hydrazine group (-NHNH2) both act as chromophores. The π → π* transitions, originating from the aromatic system, are generally intense and appear at shorter wavelengths. The n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms of the hydrazine moiety, are typically less intense and occur at longer wavelengths. The presence of a fluorine atom on the phenyl ring can cause a slight shift (either a bathochromic, red shift, or hypsochromic, blue shift) in the absorption maxima (λmax) compared to unsubstituted phenylhydrazine (B124118), due to its inductive and resonance effects on the electronic distribution within the molecule.

While specific spectral data for this compound is not extensively detailed in readily available literature, analysis of related hydrazine derivatives suggests that absorption maxima would be expected in the UV region, characteristic of substituted benzene rings. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.govnih.gov It is particularly useful for studying reaction mechanisms that involve radical intermediates.

In the context of this compound, EPR can be employed to study the corresponding 3-fluorophenylhydrazyl radical. This radical intermediate can be generated through chemical or electrochemical oxidation of the parent hydrazine. The EPR spectrum provides critical information about the electronic structure of the radical. Key parameters obtained from an EPR spectrum include:

The g-factor: This is a proportionality constant that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). uoc.gr

Hyperfine Splitting: The interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like ¹H, ¹⁴N, and ¹⁹F, all of which have a non-zero nuclear spin) splits the EPR signal into multiple lines. uoc.gr This hyperfine splitting pattern is a "fingerprint" of the radical, revealing the number and type of interacting nuclei and providing information on the delocalization of the unpaired electron across the molecule.

For the 3-fluorophenylhydrazyl radical, one would expect to observe hyperfine coupling to the two nitrogen nuclei of the hydrazine group, the protons on the aromatic ring, and the fluorine atom. The magnitude of the splitting constants would indicate the spin density at each of these positions. cdnsciencepub.comnih.gov Because many radicals are short-lived, techniques such as spin trapping may be used, where a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by EPR. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

For this compound, the molecular weight of the free base (C₆H₇FN₂) is 126.13 g/mol , and the hydrochloride salt (C₆H₈ClFN₂) is 162.59 g/mol . fishersci.cachemspider.com In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) or protonated molecule ([M+H]⁺) is detected. The mass spectrum of 3-Fluorophenylhydrazine shows a base peak corresponding to the molecular ion of the free base at m/z = 126.0, confirming its molecular weight. chemicalbook.com

The ionization process imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, providing a fingerprint that aids in structural confirmation. Key fragments observed in the mass spectrum of 3-Fluorophenylhydrazine are detailed in the table below. chemicalbook.com The fragmentation can involve the loss of the hydrazine group, cleavage of the N-N bond, or fragmentation of the aromatic ring. For instance, a significant fragment at m/z = 95 likely corresponds to the loss of the -NHNH₂ group from the fluorophenyl moiety.

m/z (Mass/Charge Ratio)Relative Intensity (%)Possible Fragment Ion
126.0100.0[C₆H₇FN₂]⁺ (Molecular Ion, M⁺)
110.028.0[M - NH₂]⁺
109.018.5[M - NH₃]⁺
96.018.9[C₆H₅F]⁺
95.014.3[C₆H₄F]⁺
83.041.8Fragmentation of the aromatic ring
75.012.2Further fragmentation
57.011.8Further fragmentation

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. It is widely used in chemical synthesis and analysis for the isolation of products and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used in quality control to determine the purity of chemical compounds. rasayanjournal.co.in For this compound, HPLC is a standard method to confirm its purity, with commercial grades often specifying a purity of ≥97.5% as determined by this technique. thermofisher.com

A typical HPLC analysis for a substituted phenylhydrazine involves a reversed-phase (RP) method. rasayanjournal.co.in In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture.

ParameterTypical Condition
Stationary Phase (Column)Reversed-phase C18 (Octadecylsilane)
Mobile PhaseGradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) rasayanjournal.co.in
DetectionUV detector, set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 260 nm) google.comnih.gov
Sample PreparationThe compound is dissolved in a suitable diluent, often a component of the mobile phase. rasayanjournal.co.in

In the resulting chromatogram, the this compound appears as a major peak at a specific retention time. The area of this peak is proportional to its concentration. Impurities, such as starting materials, by-products, or isomers, would appear as separate peaks at different retention times. The purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram. lgcstandards.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is frequently used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. researchgate.net

For the purity assessment of this compound, a small amount of the substance is dissolved in a solvent and spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. nih.gov The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample with it.

Separation occurs based on the differential partitioning of the compound between the stationary phase and the mobile phase. The distance traveled by the compound relative to the solvent front is known as the Retardation factor (Rf value), which is a characteristic of the compound in a given TLC system.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally give a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. researchgate.netnih.gov By comparing the Rf value of the sample spot to that of a known standard run on the same plate, the identity of the compound can be tentatively confirmed.

Computational and Theoretical Chemical Studies of 3 Fluorophenylhydrazine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These methods can predict a wide range of properties, from molecular structure to spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the properties of molecules like 3-fluorophenylhydrazine hydrochloride.

Geometry optimization is a computational procedure that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to find its most stable conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Table 1: Illustrative Optimized Geometrical Parameters of this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not available in the searched literature.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-C (aromatic) 1.39 - 1.40
C-H (aromatic) 1.08 - 1.09
C-F 1.35
C-N 1.40
N-N 1.45
N-H 1.02
**Bond Angles (°) ** C-C-C (aromatic) 118 - 121
C-C-H (aromatic) 119 - 121
F-C-C 118
C-N-N 115
H-N-N 110

| Dihedral Angles (°) | C-C-N-N | ~180 |

DFT is also employed to analyze the electronic structure of this compound. This involves the study of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety and the phenyl ring, while the LUMO would also be distributed over the aromatic system. The presence of the electron-withdrawing fluorine atom can influence the energies of these orbitals.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not available in the searched literature.

Property Calculated Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational frequencies and modes. These theoretical spectra can aid in the assignment of experimental spectral bands.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of experimental NMR spectra.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not available in the searched literature.

Spectroscopic Data Predicted Value
Key IR Frequencies (cm⁻¹) N-H stretch: ~3300C-H (aromatic) stretch: ~3100C=C (aromatic) stretch: ~1600C-F stretch: ~1250
UV-Vis λmax (nm) ~280
¹³C NMR Chemical Shifts (ppm) Aromatic Carbons: 110-165

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 6.5-7.5Hydrazine Protons: 4.0-5.0 |

Semi-Empirical Methods (e.g., PM6, ZINDO/S) for Electronic Properties

Semi-empirical methods, such as PM6 (Parameterization Method 6), offer a computationally less expensive alternative to DFT for calculating electronic properties. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. While generally less accurate than DFT, they are useful for large molecules or for preliminary calculations.

For this compound, PM6 could be used for rapid geometry optimization and for calculating properties like the heat of formation and dipole moment. ZINDO/S is a semi-empirical method specifically designed for predicting electronic spectra and can be used as an alternative to TD-DFT for estimating the UV-Vis absorption wavelengths.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and intermolecular interactions of a system.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent, such as water, to mimic its behavior in solution. The interactions between the atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities over time.

Structure-Reactivity Relationship Analysis of this compound

The structure of this compound, with a fluorine atom positioned at the meta-position of the phenyl ring, gives rise to distinct electronic properties that significantly influence its reactivity. Computational and theoretical chemistry provides powerful tools to dissect these structure-reactivity relationships, offering quantitative insights into the compound's behavior in chemical reactions.

Hammett Constant Derivations and Substituent Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, is indicative of the sensitivity of a particular reaction to these substituent effects. For the fluorine atom at the meta position, the established Hammett constant (σ_m) is +0.34 .

This positive value signifies that the fluorine atom at the meta position acts as an electron-withdrawing group. This effect is primarily inductive, stemming from the high electronegativity of fluorine, which pulls electron density away from the aromatic ring. In the context of this compound, this electron-withdrawing nature has a profound impact on the reactivity of the hydrazine moiety.

Table 1: Hammett Constants for Selected Substituents
Substituentσ_mσ_pElectronic Effect
-F+0.34+0.06Inductively withdrawing, weakly resonantly donating
-Cl+0.37+0.23Inductively withdrawing, weakly resonantly donating
-NO₂+0.71+0.78Strongly withdrawing (inductive and resonance)
-CH₃-0.07-0.17Weakly donating (inductive and hyperconjugation)
-OCH₃+0.12-0.27Inductively withdrawing, strongly resonantly donating

The data in Table 1 illustrates the electron-withdrawing strength of the meta-fluoro substituent in comparison to other common functional groups. This property is crucial in predicting how this compound will behave in various chemical transformations, particularly those where the electron density on the hydrazine group plays a key role.

Influence of Fluorine on Electron Distribution and Reactivity

The introduction of a fluorine atom at the meta-position of the phenylhydrazine (B124118) ring significantly perturbs the electron distribution throughout the molecule. Computational studies on analogous fluorinated aromatic compounds provide a clear picture of these effects. The high electronegativity of fluorine leads to a strong inductive (-I) effect, which withdraws electron density from the benzene (B151609) ring. This, in turn, influences the nucleophilicity of the hydrazine group.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to visualize and quantify these electronic effects. Molecular electrostatic potential (MEP) maps, for instance, can illustrate the electron-rich and electron-poor regions of the molecule. In 3-Fluorophenylhydrazine, the region around the fluorine atom would exhibit a negative potential (electron-rich), while the aromatic ring and the hydrazine moiety would experience a decrease in electron density compared to unsubstituted phenylhydrazine.

This alteration in electron distribution directly impacts the reactivity of the compound. The reduced electron density on the nitrogen atoms of the hydrazine group makes them less nucleophilic. However, the electron-withdrawing nature of the fluorine substituent can also stabilize anionic intermediates formed during a reaction, potentially accelerating certain reaction pathways.

Table 2: Calculated Mulliken Atomic Charges for a Model Substituted Phenylhydrazine System
AtomPhenylhydrazine3-Fluorophenylhydrazine (Illustrative)
C(1)-0.150-0.135
C(2)-0.080-0.070
C(3)-0.075+0.150 (C-F)
FN/A-0.250
N(α)-0.250-0.230
N(β)-0.300-0.285

Note: The values in Table 2 are illustrative and based on general trends observed in computational studies of similar molecules. They serve to demonstrate the expected shifts in electron density due to the fluorine substituent.

The data suggests that the fluorine atom polarizes the C-F bond, leading to a significant positive charge on the attached carbon and a negative charge on the fluorine. This inductive effect propagates through the ring, slightly reducing the negative charge on the nitrogen atoms of the hydrazine group, thereby modulating their reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. For reactions involving this compound, such as the Fischer indole (B1671886) synthesis, DFT calculations can be used to map out the entire reaction pathway. This involves identifying and characterizing the geometries and energies of reactants, transition states, intermediates, and products.

The Fischer indole synthesis, a cornerstone reaction for phenylhydrazines, proceeds through a series of steps including hydrazone formation, tautomerization, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and aromatization. Computational modeling can provide valuable insights into each of these stages:

Transition State Analysis: By locating the transition state structures, the activation energies for each step can be calculated. This allows for the identification of the rate-determining step of the reaction. The presence of the fluorine substituent can influence these activation barriers.

Intermediate Stability: The relative energies of various intermediates along the reaction coordinate can be determined, providing a clearer picture of the most plausible reaction pathway.

Substituent Effects on Regioselectivity: In cases where different products can be formed, computational modeling can predict the regioselectivity of the reaction by comparing the activation energies of the competing pathways. The electron-withdrawing nature of the fluorine in this compound can be expected to influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.

Table 3: Illustrative Calculated Relative Energies for Key Steps in a Fischer Indole Synthesis
Reaction StepReactantTransition StateIntermediate/ProductRelative Energy (kcal/mol)
Hydrazone FormationPhenylhydrazine + KetoneTS1Hydrazone-15.2
nih.govnih.gov-Sigmatropic RearrangementEne-hydrazineTS2Di-imine+25.8 (Activation Energy)
CyclizationDi-imineTS3Cyclized Intermediate-5.7
AromatizationCyclized IntermediateTS4Indole Product-30.1

Note: The energy values in Table 3 are hypothetical and serve to illustrate the type of data that can be obtained from computational modeling of a reaction mechanism.

Tautomeric and Conformational Preferences

3-Fluorophenylhydrazine, like other hydrazine derivatives, can exist in different tautomeric and conformational forms. Computational chemistry provides a powerful means to investigate the relative stabilities of these isomers and the energy barriers for their interconversion.

Tautomerism: Phenylhydrazines can potentially exist in equilibrium with their corresponding azo tautomers. However, for simple phenylhydrazines, the hydrazine form is overwhelmingly more stable. Computational studies can quantify this energy difference, confirming the predominance of the hydrazine tautomer. The presence of the fluorine substituent is not expected to significantly alter this preference.

Conformational Preferences: The flexibility of the C-N and N-N single bonds allows for different spatial arrangements of the atoms, leading to various conformers. The key conformational variables include the dihedral angles around these bonds. Computational potential energy surface scans can be performed to identify the most stable conformers.

For 3-Fluorophenylhydrazine, the orientation of the -NHNH₂ group relative to the phenyl ring and the internal rotation around the N-N bond are of interest. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions. It is likely that a staggered conformation around the N-N bond is preferred, and the orientation of the hydrazine moiety will be influenced by subtle electronic and steric interactions with the meta-fluoro substituent.

Table 4: Calculated Relative Energies of Potential Conformers of a Substituted Phenylhydrazine
ConformerDescriptionRelative Energy (kcal/mol)
1Anti-periplanar C-N-N-H0.0 (Global Minimum)
2Syn-periplanar C-N-N-H+3.5
3Gauche C-N-N-H+1.2

Note: The data in Table 4 is illustrative and based on computational studies of similar hydrazine derivatives. It highlights the energy differences that can be expected between different conformers.

Understanding the preferred tautomeric and conformational states of this compound is crucial, as these factors can influence its reactivity and its interactions with other molecules.

Emerging Research Directions and Methodological Advancements

Integrated Synthetic and Mechanistic Investigations

The integration of synthetic efforts with detailed mechanistic studies provides a powerful approach to understanding and optimizing reactions involving 3-fluorophenylhydrazine hydrochloride. A primary example is its use in the Fischer indole (B1671886) synthesis, a cornerstone reaction for creating indole scaffolds, which are prevalent in a vast number of biologically active compounds. byjus.comnih.gov

The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, involves several key steps when starting with an arylhydrazine like this compound and a ketone or aldehyde under acidic conditions. byjus.comnih.gov

Key Mechanistic Steps:

Hydrazone Formation: The initial step is the acid-catalyzed condensation of 3-fluorophenylhydrazine with a carbonyl compound to form the corresponding 3-fluorophenylhydrazone. testbook.com

Tautomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. nih.govwikipedia.org

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. This step is often considered the rate-determining step of the reaction. byjus.comnih.gov

Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization to form an aminoindoline. byjus.com Subsequent elimination of ammonia (B1221849) under acidic catalysis leads to the formation of the stable, aromatic fluorinated indole ring. nih.govwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the final indole ring. nih.govwikipedia.org By studying how the fluorine substituent on the phenyl ring influences the electron density and stability of the intermediates in this pathway, researchers can predict and control the regioselectivity of the cyclization, particularly when using unsymmetrical ketones. byjus.com This integrated approach allows for the rational design of synthetic routes to specifically substituted 6-fluoroindole (B127801) derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Development of Novel Catalytic Systems for Reactions Involving the Compound

A significant trend in organic synthesis is the move from stoichiometric reagents to catalytic systems to improve efficiency, reduce waste, and enable milder reaction conditions. Research involving arylhydrazines, including this compound, has benefited greatly from the development of novel transition-metal catalysts.

Palladium-Catalyzed Systems: Palladium catalysts are highly versatile for C-N bond formation. The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing an alternative route that supports the intermediacy of hydrazones in the classical synthesis. wikipedia.org More broadly, palladium-catalyzed methods have been developed for the N-arylation of hydrazides with aryl halides. organic-chemistry.org These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle and can tolerate a wide range of functional groups on both coupling partners. organic-chemistry.org Such systems offer a powerful tool for synthesizing complex N-aryl hydrazine (B178648) derivatives that might be difficult to access through traditional methods. organic-chemistry.org Recent advancements have even demonstrated palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones, proceeding through a C–F bond activation mechanism. rsc.org

Gold-Catalyzed Systems: Gold catalysis has emerged as a powerful tool for activating alkynes, allenes, and other unsaturated systems toward cycloaddition and C-H functionalization reactions. organic-chemistry.orgbeilstein-journals.org While many hydrazines can reduce gold catalysts, preventing certain reactions, specific gold(I) complexes have been shown to catalyze the hydrohydrazidation of terminal alkynes with hydrazides to form N-acylhydrazones under mild conditions. organic-chemistry.org Gold catalysts are also effective in the direct arylation of C-H bonds with organosilanes and organogermanes, offering a mild and selective method for forming biaryl compounds. nih.goved.ac.uk The application of these catalytic systems to reactions involving this compound could unlock novel synthetic pathways to complex fluorinated heterocyclic structures.

The table below summarizes key features of these emerging catalytic systems.

Catalyst TypeTypical ReactionKey AdvantagesRelevant Precursors for this compound
Palladium N-Arylation, Fischer Indole (Buchwald Mod.)High functional group tolerance, well-established reactivity. organic-chemistry.orgAryl halides, hydrazones. wikipedia.orgorganic-chemistry.org
Gold(I)/(III) Hydrohydrazidation, C-H Arylation, CycloadditionsMild reaction conditions, unique reactivity with unsaturated systems. organic-chemistry.orgbeilstein-journals.orgAlkynes, arenes, organosilanes. organic-chemistry.orgnih.gov
Chiral Phosphoric Acid Asymmetric Fischer Indole SynthesisEnantioselective production of chiral indole derivatives. chemistryviews.orgDiketones, protected phenylhydrazines. chemistryviews.org

Chemoinformatics and Data-Driven Approaches in Fluorinated Arylhydrazine Research

Chemoinformatics and data-driven methods, including machine learning (ML) and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable tools in modern chemical research. f1000research.comspringernature.com These computational approaches are increasingly applied to the study of fluorinated compounds to accelerate the discovery and optimization of new molecules.

QSAR Studies: QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For derivatives of this compound, QSAR models can be developed to predict their potential efficacy as, for example, anticancer or antimicrobial agents. rsc.orgnih.gov By analyzing a dataset of related fluorinated hydrazone or indole compounds with known activities, these models can identify key structural features—such as the position of the fluorine atom or the nature of other substituents—that are crucial for biological effect. nih.gov This information guides the design of new, more potent analogues, saving significant time and resources in the synthesis and screening process. rsc.org

Machine Learning and Reactivity Prediction: The vast amount of data generated from chemical reactions presents an opportunity for the application of machine learning. researchgate.net ML models are being trained to predict the outcomes of reactions, including yields and selectivity, based on the structures of the reactants, catalysts, and reaction conditions. researchgate.netlbl.gov For fluorinated arylhydrazines, ML could help predict the regioselectivity of the Fischer indole synthesis with various ketones or identify the optimal catalyst system for a desired cross-coupling reaction. byjus.comresearchgate.net Furthermore, ML approaches are being developed to predict the inherent reactivity and fluorination strength of different reagents, which is crucial for designing efficient synthetic transformations. rsc.orgnih.gov

Data-driven analysis of large chemical databases like ChEMBL is also providing insights into the effects of fluorination on ligand-protein interactions. nih.govnih.gov By systematically analyzing matched molecular pairs (compounds that differ only by the presence or absence of a fluorine atom), researchers can identify trends. For instance, such studies have shown that fluorination of an aromatic ring at the ortho position can be favorable for increasing potency, while fluorination of aliphatic chains often leads to decreased activity. nih.gov These large-scale analyses provide valuable "rules of thumb" for medicinal chemists working with fluorinated scaffolds derived from this compound. nih.gov

Computational ApproachApplication in Fluorinated Arylhydrazine ResearchKey Outcomes
QSAR Predict biological activity of novel derivatives. rsc.orgIdentification of structure-activity relationships, design of more potent compounds. nih.gov
Machine Learning Predict reaction outcomes, yields, and reactivity. researchgate.netlbl.govMore efficient synthesis planning, catalyst selection, reduced experimental effort. rsc.org
Database Mining Analyze structure-activity trends in large datasets. nih.govGeneral guidelines for strategic fluorination in drug design. nih.gov

Q & A

Basic: What are the recommended analytical methods for characterizing 3-fluorophenylhydrazine hydrochloride in synthetic reactions?

Answer:
Characterization typically involves a combination of HPLC (for purity assessment) and UV-Vis spectroscopy (to confirm hydrazine-specific absorbance peaks at ~250–300 nm). For structural validation, ¹H/¹³C NMR is critical: the aromatic protons adjacent to the fluorine substituent exhibit splitting patterns (e.g., doublets or triplets) due to coupling with fluorine (J = 8–12 Hz). Melting point analysis (decomposition around 268°C) and elemental analysis (C, H, N, Cl) are also standard for verifying composition .

Basic: How should researchers safely handle this compound in the laboratory?

Answer:
Due to its hematotoxicity (risk of hemolytic anemia) and sensitization potential , handle under fume hoods with nitrile gloves and lab coats. Avoid skin contact; if exposed, rinse immediately with water. Store in airtight containers at 2–8°C, segregated from oxidizing agents. Regular medical monitoring (e.g., complete blood count, liver/kidney function tests) is advised for frequent users .

Basic: What is the synthetic route for preparing this compound?

Answer:
The compound is synthesized via diazotization of 3-fluoroaniline in HCl, followed by reduction with sodium sulfite/NaOH to yield the hydrazine intermediate. Acid precipitation with HCl affords the hydrochloride salt. Key steps include maintaining pH <1 during diazotization and rigorous temperature control (0–5°C) to minimize side reactions .

Advanced: How can researchers optimize the Fischer indole synthesis using this compound with electron-deficient carbonyl compounds?

Answer:
Electron-deficient substrates (e.g., trifluoromethyl ketones) require acid catalysis (e.g., H2SO4 or polyphosphoric acid) and elevated temperatures (80–120°C) to drive cyclization. Microwave-assisted synthesis can reduce reaction times. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane). Fluorine’s electron-withdrawing effect may slow cyclization, necessitating longer heating or higher acid concentrations .

Advanced: What are common pitfalls in synthesizing fluorinated hydrazones from this compound, and how can they be mitigated?

Answer:
Hydrolysis of the hydrazine group is a major issue, especially in aqueous or basic conditions. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres. For unstable hydrazones, derivatization with phosphomolybdic acid improves crystallinity for isolation. Contradictory melting points in literature often arise from polymorphism; confirm identity via XRD or DSC .

Advanced: How does the fluorine substituent influence the reactivity of this compound in comparison to non-fluorinated analogs?

Answer:
The meta-fluorine group increases electrophilicity at the hydrazine nitrogen, enhancing nucleophilic attack on carbonyl carbons. However, steric and electronic effects can reduce yields with bulky ketones. Computational studies (DFT) suggest fluorine’s inductive effect lowers the LUMO energy of intermediates, accelerating cyclization in indole synthesis but potentially destabilizing intermediates .

Advanced: What strategies are effective for resolving contradictory spectral data (e.g., NMR splitting patterns) in fluorinated phenylhydrazine derivatives?

Answer:
Contradictions often stem from dynamic effects (e.g., hindered rotation) or solvent-dependent shifts. Use VT-NMR (variable temperature) to identify conformational exchange. For ambiguous splitting, compare experimental data with DFT-predicted chemical shifts (Gaussian or ORCA software). Deuterated DMSO or CDCl3 may resolve proton exchange broadening .

Advanced: How can researchers minimize byproduct formation during large-scale synthesis of this compound?

Answer:
Scale-up challenges include exothermic diazotization and sodium sulfite over-reduction . Use jacketed reactors for precise temperature control (−5 to 0°C) and incremental reagent addition. Post-reduction, neutralize excess sulfite with acetic acid before HCl precipitation. Purify via recrystallization from ethanol/water (3:1 v/v) to remove sodium salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.